

# Application Notes and Protocols for 16-Keto Aspergillimide

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Compound of Interest		
Compound Name:	16-Keto Aspergillimide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and use of **16-Keto Aspergillimide**, a novel anthelmintic agent isolated from Aspergillus japonicus and Aspergillus strain IMI 337664.[1][2]

**Product Information** 

Property	Value	Reference
Molecular Formula	C20H27N3O4	[1]
Molecular Weight	373.46 g/mol	[1]
Appearance	White solid	[1]
CAS Number	199784-50-4	[1]
Purity	>98% by HPLC	[1]
Origin	Aspergillus japonicus	[1]

## **Storage and Stability**

Proper storage is critical to maintain the integrity and activity of 16-Keto Aspergillimide.



Storage Condition	Duration	Reference
Powder	-20°C for up to 3 years	[3]
In Solvent	-80°C for up to 1 year	[3]

Shipping: The compound is typically shipped with blue ice or at ambient temperature.[3]

**Solubility** 

Solvent	Concentration	Reference
Ethanol	1 mg/mL	[1]
Methanol	1 mg/mL	[1]
DMSO	1 mg/mL or 10 mM	[1][4]

## **Handling and Safety Precautions**

**16-Keto Aspergillimide** is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
- Lab Coat: A lab coat or other protective clothing is required.
- Eye Protection: Safety glasses or goggles are mandatory.

### Handling Procedures:

- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the work area.
- Avoid release into the environment.
- In case of accidental swallowing, seek immediate medical attention.



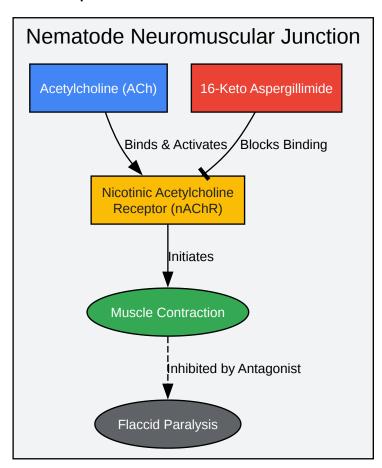
- For skin contact, rinse thoroughly with water.
- For eye contact, flush with large amounts of water and seek medical advice.

## **Biological Activity and Mechanism of Action**

**16-Keto Aspergillimide** is an anthelmintic agent with in vitro activity against nematode parasites such as Trichostrongylus colubriformis and Haemonchus contortus.[1][3][5] While its direct mechanism has not been fully elucidated, it belongs to the aspergillimide class, which is structurally related to the paraherquamides. Paraherquamides are known to act as antagonists of nematode nicotinic acetylcholine receptors (nAChRs), leading to flaccid paralysis of the worms. This suggests a similar mechanism for **16-Keto Aspergillimide**.

### **Proposed Signaling Pathway**

### Proposed Mechanism of Action





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Caption: Proposed antagonism of nematode nicotinic acetylcholine receptors by **16-Keto Aspergillimide**.

## **Experimental Protocols**

The following are generalized protocols for in vitro anthelmintic assays based on published methodologies. Researchers should optimize these protocols for their specific experimental conditions.

### In Vitro Larval Motility Assay for Haemonchus contortus

This assay assesses the viability of third-stage larvae (L3) after exposure to the test compound.

#### Materials:

- Haemonchus contortus L3 larvae
- RPMI-1640 medium
- 16-Keto Aspergillimide stock solution (in DMSO)
- · 24-well plates
- Incubator (16°C)
- Microscope

#### Protocol:

- Prepare serial dilutions of 16-Keto Aspergillimide in RPMI-1640 medium. The final DMSO concentration should not exceed a level that affects larval motility (typically ≤ 0.1%).
- Add approximately 50-100 L3 larvae suspended in water to each well of a 24-well plate.
- Add the diluted compound to the wells. Include control wells with RPMI alone and RPMI with the highest concentration of DMSO used.



- Incubate the plates at 16°C for 72 hours.
- After incubation, observe the motility of the larvae under a microscope. Larvae are considered motile if they exhibit sinusoidal movement.
- Calculate the percentage of non-motile larvae for each concentration and determine the IC<sub>50</sub> value.

## **Experimental Workflow for In Vitro Anthelmintic Screening**



## Start Prepare Serial Dilutions Dispense L3 Larvae of 16-Keto Aspergillimide into 24-well Plates Add Compound Dilutions to Wells Incubate at 16°C for 72 hours Assess Larval Motility (Microscopy) Calculate % Inhibition and IC50 End

In Vitro Anthelmintic Screening Workflow

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Caption: A generalized workflow for in vitro screening of **16-Keto Aspergillimide** against nematode larvae.

## In Vitro Larval Development Assay for Trichostrongylus colubriformis

### Methodological & Application





This assay evaluates the effect of the compound on the development of parasitic larvae.

### Materials:

- Fourth-stage larvae (L4) of Trichostrongylus colubriformis (obtained from an infected host, e.g., gerbil)
- Complex culture medium (specific to the parasite's requirements)
- 16-Keto Aspergillimide stock solution (in DMSO)
- Culture tubes or plates
- Incubator (appropriate temperature and gas mixture for the parasite)
- Microscope

#### Protocol:

- Harvest L4 larvae from the host animal.
- Prepare serial dilutions of **16-Keto Aspergillimide** in the culture medium.
- Dispense a known number of L4 larvae into culture tubes or plates containing the culture medium.
- Add the diluted compound to the cultures. Include appropriate controls.
- Incubate the cultures for a period sufficient for development to the next stage (e.g., 7 days for molting to the young adult stage).
- At the end of the incubation period, examine the larvae microscopically to assess their developmental stage and viability.
- Determine the concentration of the compound that inhibits normal development.



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